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molecular formula C5H6O2 B3422359 Furfuryl alcohol CAS No. 25212-86-6

Furfuryl alcohol

Cat. No. B3422359
M. Wt: 98.10 g/mol
InChI Key: XPFVYQJUAUNWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128658

Procedure details

A mixture of 2-furanmethanol (49 g), methylamine hydrochloride (51.5 g) and 36% formaldehyde solution (50 ml) was stirred at 0°-3° for 3 hr and allowed to stand for 16 hr. Excess sodium carbonate was added and the slurry extracted with ethyl acetate. After removal of solvent the residue was distilled to give 5-(methylamino)methyl-2-furanmethanol (36.2 g) b.p. 111°-113° (0.2 mm).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6]O.Cl.[CH3:9][NH2:10].[C:11](=[O:14])([O-])[O-].[Na+].[Na+]>C=O>[CH3:9][NH:10][CH2:6][C:2]1[O:1][C:5]([CH2:11][OH:14])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
O1C(=CC=C1)CO
Name
Quantity
51.5 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
50 mL
Type
solvent
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 0°-3° for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 16 hr
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the slurry extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of solvent the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNCC1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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